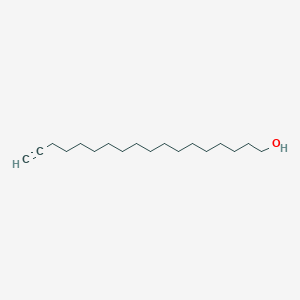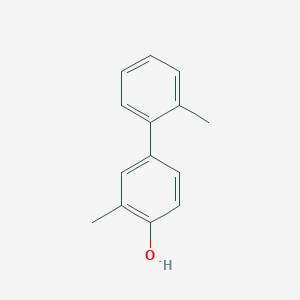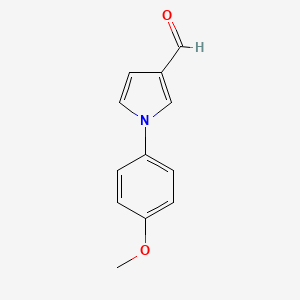
1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, also known as MPPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPCA is a pyrrole derivative that is widely used as a building block in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Supramolecular Chains in Magnetism
1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde has been used in the field of magnetism. Specifically, a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, acted as a ligand for paramagnetic transition metal ions, forming a {Mn(III)25} barrel-like cluster. This cluster demonstrated single-molecule magnetic behavior, highlighting its potential in magnetic applications (Giannopoulos et al., 2014).
Photophysical Properties and Synthesis
The compound has also been studied for its photophysical properties. A synthon with a similar structure, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, was synthesized and observed to have absorption and emission spectra that depend on substituents at specific positions of its naphthyridines skeleton (Deore, Dingore, & Jachak, 2015).
Synthesis of Derivatives
This compound is also significant in synthetic chemistry. For instance, (E)-3-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]prop-2-ene derivatives were synthesized from a related compound, 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, demonstrating the versatility of this class of compounds in chemical synthesis (Karousis, Liebscher, & Varvounis, 2006).
Structural Analysis
Structural analysis of similar compounds, like 3-methoxypyrrole-2-carbaldehyde, has provided insights into the effects of substituents on the distortion of pyrrole rings. This research is crucial in understanding the electronic properties and reactivity of such compounds (Despinoy et al., 1998).
Development of Antitumor Compounds
In the field of medicinal chemistry, related compounds like 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione were isolated from cultures of Taiwanofungus camphoratus and found to inhibit tumor cell proliferation, demonstrating potential antitumor properties (Jia et al., 2015).
Synthesis of Fluorinated Pyrroles
Another application includes the synthesis of fluorinated pyrroles, where derivatives like 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes have been prepared efficiently, showcasing the adaptability of these compounds in creating structurally diverse molecules (Surmont et al., 2009).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOBNHCLJNXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441721 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
88075-92-7 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

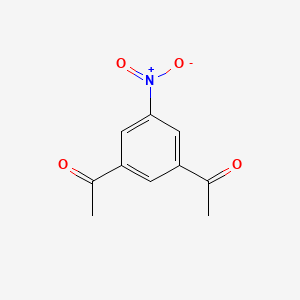
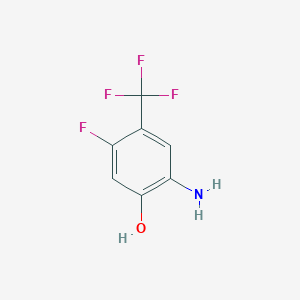
![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)
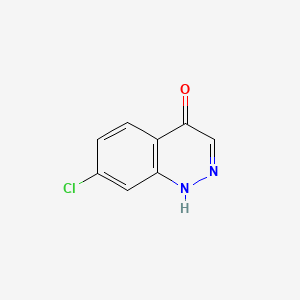
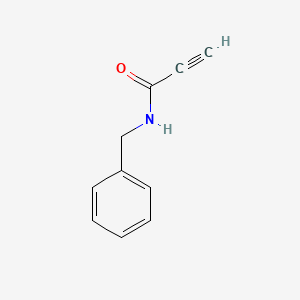



![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)
